N-(3,5-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(3,5-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase
A study by Gangjee et al. (2008) synthesized analogues as potential dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The most potent dual inhibitor demonstrated significant inhibitory activities, highlighting the scaffold's utility in targeting both enzymes simultaneously, which is relevant for cancer therapy and antimicrobial resistance (Gangjee, Qiu, Li, & Kisliuk, 2008).
Crystal Structure Analysis
The structural analysis of related compounds provides insights into their molecular conformations and potential interactions with biological targets. Studies by Subasri et al. (2016, 2017) on the crystal structures of analogues revealed their folded conformations and potential for forming stable molecular arrangements, which can inform drug design strategies (Subasri et al., 2017) (Subasri et al., 2016).
Vibrational Spectroscopy and Quantum Computational Analysis
Research by Jenepha Mary et al. (2022) characterized an antiviral active molecule through vibrational spectroscopy and quantum computational approaches, providing detailed insights into its molecular structure and interactions. This level of analysis is crucial for understanding how such compounds interact at the molecular level and can guide the optimization of their antiviral properties (Jenepha Mary, Pradhan, & James, 2022).
Antimicrobial Activity of Novel Derivatives
The synthesis and evaluation of new derivatives for antimicrobial activity represent a significant area of research. Hossan et al. (2012) synthesized pyrimidinones and oxazinones as antimicrobial agents, indicating the potential of this chemical framework in developing new antibacterial and antifungal treatments (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Antitumor Activity
The investigation into the antitumor activities of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives by Hafez and El-Gazzar (2017) highlights the compound's potential in cancer treatment. Their work underscores the importance of structural modifications to enhance anticancer efficacy (Hafez & El-Gazzar, 2017).
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-4-6-22-18(24)17-15(5-7-27-17)21-19(22)28-11-16(23)20-12-8-13(25-2)10-14(9-12)26-3/h5,7-10H,4,6,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJALDWNTZNQZFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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